molecular formula C21H15BrN4O B2660190 (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285521-36-9

(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2660190
CAS RN: 1285521-36-9
M. Wt: 419.282
InChI Key: ZKNNQPRULRHQNT-QRVIBDJDSA-N
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Description

(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are involved in cancer cell survival and proliferation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation. It has also been found to inhibit the activation of Akt, a kinase that is involved in the regulation of various cellular processes such as cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs).

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is its potent anti-cancer activity against various cancer cell lines. This compound can be used as a potential lead compound for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are various future directions for research on (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Researchers can also explore the potential applications of this compound in other areas of scientific research such as inflammation and neurodegenerative diseases. Additionally, further studies can be conducted to explore the mechanism of action of this compound and its interactions with other signaling pathways.

Synthesis Methods

The synthesis of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-bromobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the desired product.", "Starting Materials": [ "3-bromobenzaldehyde", "3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde (1.0 equiv) and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Confirm the structure of the product using spectroscopic techniques (e.g. NMR, IR, MS)." ] }

CAS RN

1285521-36-9

Product Name

(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C21H15BrN4O

Molecular Weight

419.282

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H15BrN4O/c22-16-8-3-5-14(11-16)13-23-26-21(27)20-12-19(24-25-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,24,25)(H,26,27)/b23-13-

InChI Key

ZKNNQPRULRHQNT-QRVIBDJDSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br

solubility

not available

Origin of Product

United States

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